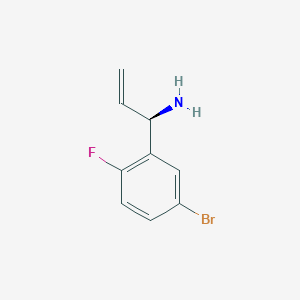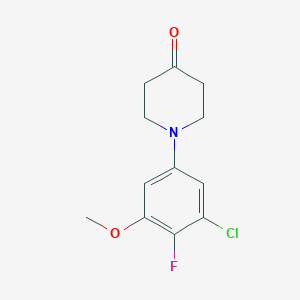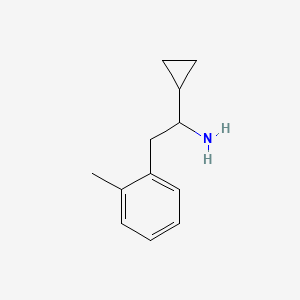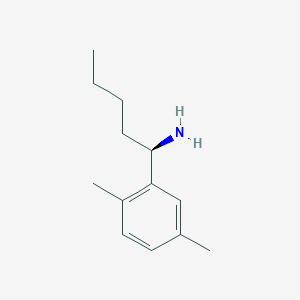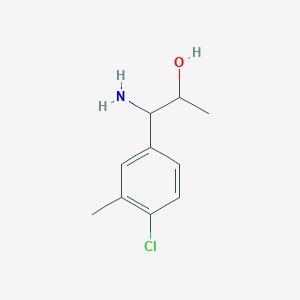
1-Amino-1-(4-chloro-3-methylphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(4-chloro-3-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H14ClNO. It is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a hydroxyl group on a propanol backbone.
Preparation Methods
The synthesis of 1-Amino-1-(4-chloro-3-methylphenyl)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chloro-3-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the corresponding amine. The final step involves the reduction of the nitro group to an amino group, followed by the addition of a hydroxyl group to the propanol backbone .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Amino-1-(4-chloro-3-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Addition: The amino group can participate in addition reactions with electrophiles, such as acyl chlorides or isocyanates, to form amides or ureas.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-1-(4-chloro-3-methylphenyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It is used in biochemical assays to investigate enzyme kinetics and inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural similarity to certain bioactive molecules suggests it may have therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-chloro-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by blocking their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
1-Amino-1-(4-chloro-3-methylphenyl)propan-2-ol can be compared with other similar compounds, such as:
1-Amino-1-(3-chloro-4-methylphenyl)propan-2-ol: This compound has a similar structure but with the chloro and methyl groups positioned differently on the aromatic ring.
1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol: Another structural isomer with different positioning of the substituents on the aromatic ring. It may exhibit distinct properties compared to this compound.
1-Amino-1-(4-chloro-3-methylphenyl)ethanol: This compound lacks the propanol backbone, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-amino-1-(4-chloro-3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3 |
InChI Key |
HKFFNDYCESEXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(C)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




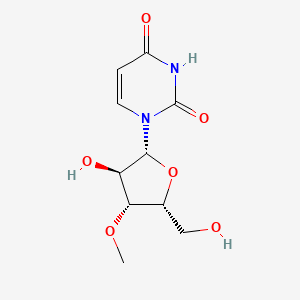
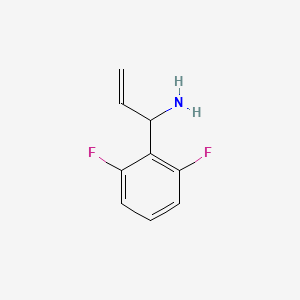
![(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
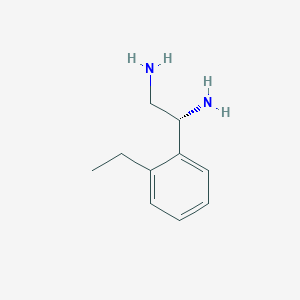
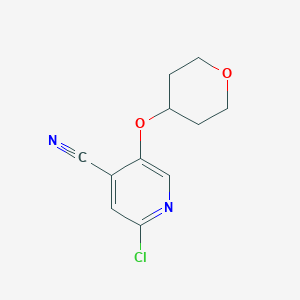
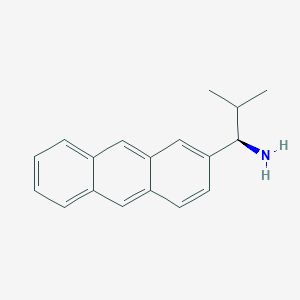
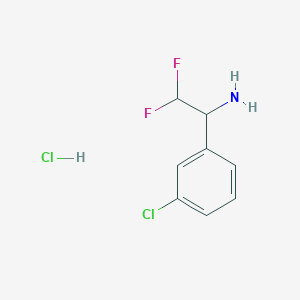
![(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13044010.png)
